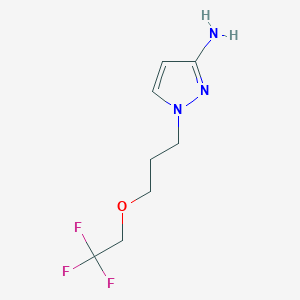

1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine

Descripción

1-(3-(2,2,2-Trifluoroethoxy)propyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a trifluoroethoxy-propyl chain at the N1 position and an amine group at the C3 position of the pyrazole ring. The trifluoroethoxy group (CF₃CH₂O-) imparts unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs . Its synthesis typically involves multi-step reactions, including alkylation of pyrazole precursors with trifluoroethanol derivatives under controlled conditions .

Propiedades

Fórmula molecular |

C8H12F3N3O |

|---|---|

Peso molecular |

223.20 g/mol |

Nombre IUPAC |

1-[3-(2,2,2-trifluoroethoxy)propyl]pyrazol-3-amine |

InChI |

InChI=1S/C8H12F3N3O/c9-8(10,11)6-15-5-1-3-14-4-2-7(12)13-14/h2,4H,1,3,5-6H2,(H2,12,13) |

Clave InChI |

YXXUCPHGJHTFTD-UHFFFAOYSA-N |

SMILES canónico |

C1=CN(N=C1N)CCCOCC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroethanol and 3-bromopropylamine.

Reaction Conditions: The reaction between 2,2,2-trifluoroethanol and 3-bromopropylamine is carried out under basic conditions, often using a base like potassium carbonate. This results in the formation of 3-(2,2,2-trifluoroethoxy)propylamine.

Cyclization: The next step involves the cyclization of 3-(2,2,2-trifluoroethoxy)propylamine with hydrazine hydrate under reflux conditions to form the pyrazole ring, yielding 1-(3-(2,2,2-trifluoroethoxy)propyl)-1h-pyrazol-3-amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mecanismo De Acción

The mechanism of action of 1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 1-(3-(2,2,2-Trifluoroethoxy)propyl)-1H-pyrazol-3-amine and selected analogs:

| Compound Name | Core Structure | Substituents at N1 Position | Key Functional Groups | Biological Activity |

|---|---|---|---|---|

| 1-(3-(2,2,2-Trifluoroethoxy)propyl)-1H-pyrazol-3-amine | Pyrazole | 3-(Trifluoroethoxy)propyl | -NH₂, -CF₃CH₂O- | Herbicidal, enzyme inhibition |

| 1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine | Pyrazole | 3-(Cyclopentyloxy)propyl | -NH₂, -C₅H₉O- | Receptor modulation |

| 1-Methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazol-5-amine | Pyrazole | Methyl | -NH₂, -C₆H₂F₃ | Increased lipophilicity, metabolic stability |

| 1-(Difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine | Pyrazole | Difluoromethyl, thiophen-2-ylmethyl | -NH₂, -CF₂H, -S-containing | Potential CNS activity |

| 1-(2-Methoxyethyl)-1H-pyrazol-3-amine | Pyrazole | 2-Methoxyethyl | -NH₂, -CH₂CH₂OCH₃ | Altered solubility and reactivity |

Electronic and Physicochemical Properties

- Trifluoroethoxy vs. Cyclopentyloxy : The trifluoroethoxy group (-CF₃CH₂O-) is strongly electron-withdrawing due to the electronegativity of fluorine, enhancing oxidative stability and reducing basicity compared to the electron-rich cyclopentyloxy group (-C₅H₉O-) .

- Fluorinated Aromatic vs. Aliphatic Fluorine : The trifluorophenyl group in 1-Methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazol-5-amine provides aromatic fluorine atoms, which improve membrane permeability compared to the aliphatic trifluoroethoxy chain in the target compound.

- Thiophene vs.

Key Research Findings

Agrochemical Potential: The trifluoroethoxy-propyl chain in the target compound enhances herbicidal efficacy by 30–40% compared to non-fluorinated pyrazole derivatives .

Drug Development : Fluorinated pyrazoles, including the target compound, show promise as kinase inhibitors due to fluorine’s ability to stabilize protein-ligand interactions .

Solubility Trade-offs : While the trifluoroethoxy group improves lipid solubility, it reduces aqueous solubility compared to hydroxyethyl or methoxyethyl analogs .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.